Butan-2-one O,O',O''-(methylsilylidyne)trioxime is a chemical compound that belongs to the class of oximes, which are derivatives of aldehydes or ketones formed by the reaction of hydroxylamine with these carbonyl compounds. This specific oxime features a methylsilyl group, which contributes to its unique properties and potential applications in various fields, including organic synthesis and materials science.
The compound can be synthesized through specific chemical reactions involving butan-2-one and methylsilyl derivatives, although detailed synthetic pathways are less frequently documented in standard chemical literature. Research articles and specialized chemical databases may provide insights into its preparation and characterization.
Butan-2-one O,O',O''-(methylsilylidyne)trioxime is classified as an organosilicon compound due to the presence of silicon in its structure. It is also categorized under oximes, which are characterized by the functional group -C=N-OH.
The synthesis of Butan-2-one O,O',O''-(methylsilylidyne)trioxime typically involves:
The reaction mechanism involves nucleophilic attack by hydroxylamine on the carbonyl carbon of butan-2-one, followed by dehydration to form the oxime. The introduction of the methylsilyl group enhances the stability and solubility of the resulting compound.
Butan-2-one O,O',O''-(methylsilylidyne)trioxime features a central butan-2-one moiety with three oxime groups attached to a silicon atom. The molecular structure can be represented as follows:
Butan-2-one O,O',O''-(methylsilylidyne)trioxime can participate in several chemical reactions:
The reactivity of this compound is influenced by the presence of both oxime and silicon functionalities, allowing it to engage in diverse chemical transformations typical for both classes.
The mechanism of action for Butan-2-one O,O',O''-(methylsilylidyne)trioxime involves:
Experimental studies may reveal kinetic parameters and thermodynamic stability associated with its reactions, providing deeper insights into its behavior under different conditions.
Butan-2-one O,O',O''-(methylsilylidyne)trioxime has several scientific uses:
The synthesis of Butan-2-one O,O',O''-(methylsilylidyne)trioxime (C₁₃H₂₇N₃O₃Si, MW 301.46 g/mol) follows a well-established two-step sequence [3]. The initial oxime formation requires reacting butan-2-one (methylethylketone, MEK) with hydroxylamine hydrochloride (NH₂OH·HCl) under basic conditions (typically sodium acetate or pyridine) to yield methylethylketoxime (MEKO, C₄H₉NO). This intermediate is purified via distillation before proceeding. The subsequent silylation step involves reacting MEKO with methyltrichlorosilane (CH₃SiCl₃) in a 1:3 molar ratio under inert atmosphere [3] [6]. The dehydrohalogenation reaction eliminates HCl, forming the trioxime-silane structure.
Traditional protocols use batch reactors with dichloromethane or toluene as solvents. The reaction requires precise stoichiometric control and temperatures maintained at 0–5°C during initial mixing, followed by reflux (40–80°C) for 4–8 hours [3]. Product isolation involves fractional distillation under reduced pressure (2 Torr), yielding a colorless to yellowish liquid with a boiling point of 110–111°C and density of 0.982 g/cm³ [6]. Industrial-scale production employs continuous flow reactors to optimize heat transfer and minimize thermal degradation, achieving >95% purity [3].
Table 1: Key Reaction Parameters in Traditional Synthesis
Stage | Reagents | Conditions | Output | Yield |
---|---|---|---|---|
Oxime Formation | Butan-2-one, NH₂OH·HCl | Pyridine, 60°C, 3h | Methylethylketoxime (MEKO) | 85–90% |
Silylation | MEKO, CH₃SiCl₃ (1:3) | Toluene, 70°C, 6h | Crude Trioxime-Silyl | 75–80% |
Purification | – | Distillation @ 2 Torr | Purified Product | >95% |
Recent innovations focus on sustainability improvements for trioxime-silyl synthesis. Solvent-free systems eliminate volatile organic compounds (VOCs) by employing neat reactions with high-purity MEKO and methyltrichlorosilane [3]. This reduces waste generation by ∼40% and simplifies downstream separation. Microwave-assisted synthesis accelerates the silylation step, completing the reaction in 15–30 minutes versus 4–8 hours, with energy savings exceeding 60% [6]. Catalyst-free methodologies leverage stoichiometric precision and inert gas sparging to drive hydrolysis-sensitive reactions without acid scavengers.
Waste valorization techniques recover HCl byproduct via absorption units, converting it to ammonium chloride for agricultural use [3]. Atom economy exceeds 85% due to the condensation reaction’s inherent efficiency. Industrial pilots demonstrate recyclable silica-supported catalysts that reduce metal leaching, aligning with REACH sustainability goals [5] [6].
Lewis acid catalysts significantly improve silylation efficiency. Zinc chloride (ZnCl₂) at 0.5–1 mol% elevates yields to 92–95% by activating the silicon electrophile and suppressing oxime dimerization [3]. Heterogeneous catalysts like montmorillonite K10 clay enable easier separation and reuse over 5 cycles with <5% activity loss [6]. Selectivity challenges arise from competing mono/di-silylated byproducts; however, sterically hindered amines (e.g., 2,6-lutidine) as co-catalysts favor the tris-substituted product (selectivity >98:2) [3].
Continuous flow systems enhance mass transfer using microchannel reactors, maintaining isothermal conditions (±1°C) and reducing side products to <3%. Recent studies show silica-immobilized ionic liquids ([MIm]⁺[BF₄]⁻) boost turnover frequency (TOF) to 120 h⁻¹ while enabling catalyst recycling [6].
Table 2: Catalytic Performance Comparison
Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
None (Thermal) | – | 70 | 75–80 | 15–20 |
ZnCl₂ | 1.0 | 60 | 92 | <5 |
Montmorillonite K10 | 5 wt% | 75 | 88 | 7 |
[MIm]⁺[BF₄]⁻/SiO₂ | 3 wt% | 65 | 96 | <3 |
The silylation reaction generates identifiable byproducts: Siloxane dimers form via hydrolysis-condensation of unreacted Si–Cl groups, detectable via GC-MS at m/z 603 [Si₂O₃(C₁₃H₂₇N₃O₃)₂] [3] [6]. Residual MEKO (∼3–5%) and chlorinated species like ClSi(ON=C(CH₃)C₂H₅)₃ arise from incomplete substitution or hydrolysis.
Mechanistic studies confirm a stepwise nucleophilic substitution: MEKO’s oxime oxygen attacks silicon in CH₃SiCl₃, displacing chloride. The process repeats until all three chlorides are replaced. Kinetic profiling reveals second-order dependence: first-order in both MEKO and methyltrichlorosilane [3]. In situ FTIR monitors Si–Cl (480 cm⁻¹) decay and Si–ON (950 cm⁻¹) growth, while ²⁹Si NMR spectra show intermediates at δ −40 ppm (mono-substituted), −25 ppm (di-substituted), and −10 ppm (tri-substituted product) [6]. Industrial reactors integrate real-time IR to trigger quenching when Si–Cl absorbance diminishes below 5%.
Table 3: Primary Byproducts and Mitigation Strategies
Byproduct | Formation Pathway | Detection Method | Mitigation Approach |
---|---|---|---|
Siloxane Dimers | Hydrolysis/condensation of Si–Cl | GC-MS (m/z 603) | Rigorous moisture control |
Chlorinated Adducts | Incomplete substitution | ²⁹Si NMR (δ −40 ppm) | Excess MEKO (3.5:1 ratio) |
MEKO Dimer | Oxime dehydration | HPLC (RT 8.2 min) | Reduced reaction temperature |
Comprehensive Compound Nomenclature
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